molecular formula C17H22N2O B2422103 N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide CAS No. 2411253-60-4

N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide

Cat. No.: B2422103
CAS No.: 2411253-60-4
M. Wt: 270.376
InChI Key: FPQQSZYTCDDQTB-UHFFFAOYSA-N
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Description

N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide is a complex organic compound with a unique structure that combines a benzyl group, a methylamino group, a cyclopropyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine.

    Cyclopropylation: The benzyl(methyl)amine is then reacted with cyclopropyl bromide in the presence of a base such as sodium hydride to introduce the cyclopropyl group.

    Ynamide Formation: The final step involves the coupling of the cyclopropylated intermediate with but-2-ynoic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ynamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl or cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with saturated carbon-carbon bonds.

    Substitution: Substituted derivatives with new functional groups replacing the original benzyl or cyclopropyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]acetamide
  • N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-ynamide
  • N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-enamide

Uniqueness

N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide is unique due to the presence of the but-2-ynamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the cyclopropyl group and the ynamide functionality also contributes to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-3-7-17(20)18-12-16(15-10-11-15)19(2)13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,10-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQQSZYTCDDQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C1CC1)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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